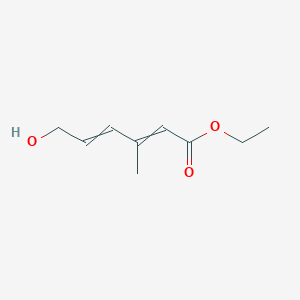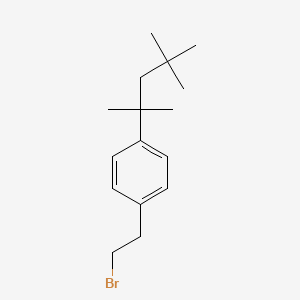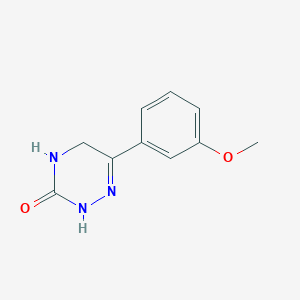![molecular formula C7H6Cl2O2 B14387685 6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 88037-55-2](/img/structure/B14387685.png)
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a dichloroethenyl group and an oxabicyclohexanone core. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to access new building blocks via cycloaddition. The reaction conditions often include the use of photoredox catalysts and blue LED irradiation to achieve high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of photochemistry and efficient cycloaddition reactions are key to producing this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Propenylbicyclo[3.1.0]hexan-2-one: Similar bicyclic structure with a propenyl group instead of a dichloroethenyl group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different substitution patterns and chemical properties.
Uniqueness
6-(2,2-Dichloroethenyl)-3-oxabicyclo[31Its unique structure makes it valuable for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
88037-55-2 |
|---|---|
Molekularformel |
C7H6Cl2O2 |
Molekulargewicht |
193.02 g/mol |
IUPAC-Name |
6-(2,2-dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H6Cl2O2/c8-5(9)1-3-4-2-11-7(10)6(3)4/h1,3-4,6H,2H2 |
InChI-Schlüssel |
RGCUKQISGLDPGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2C(=O)O1)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)



![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)


![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)

![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
